molecular formula C9H12Cl3N3 B2538592 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 91003-86-0

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B2538592
CAS No.: 91003-86-0
M. Wt: 268.57
InChI Key: SEOYUNGLAMIHQQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H10ClN3. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-1H-benzimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanol
  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)acetic acid
  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOYUNGLAMIHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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